M8891
Description
Chemical Identity and Classification
This compound is classified as a synthetic organic compound belonging to the methionine aminopeptidase-2 inhibitor class of therapeutic agents. The compound possesses the molecular formula C20H17F2N3O3 with a molecular weight of 385.36 daltons. Its systematic chemical name is (3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide, reflecting its complex heterocyclic structure containing fluorinated aromatic and indole moieties.
The compound is assigned the Chemical Abstracts Service registry number 1464842-09-8, providing its unique chemical identifier for research and regulatory purposes. This compound exhibits distinctive structural features that differentiate it from other methionine aminopeptidase-2 inhibitors, particularly its cyclic tartronic diamide scaffold that enables reversible enzyme binding. The stereochemical configuration at the cyclized tartronic acid is essential for biological activity, with the S-enantiomer demonstrating approximately 150-fold greater potency than its R-counterpart.
Table 1: Chemical Properties of this compound
This compound demonstrates exceptional selectivity for methionine aminopeptidase-2, with an inhibitory concentration 50 (IC50) value of 52 nanomolar against human methionine aminopeptidase-2 and 32 nanomolar against murine methionine aminopeptidase-2. Importantly, the compound exhibits greater than 185-fold selectivity for methionine aminopeptidase-2 over methionine aminopeptidase-1, with an IC50 value exceeding 10 micromolar for the latter enzyme. This selectivity profile represents a significant advancement in the field, as it minimizes potential off-target effects associated with methionine aminopeptidase-1 inhibition.
The compound's mechanism of action involves reversible binding to the methionine aminopeptidase-2 active site, distinguishing it from earlier fumagillin-derived inhibitors that form irreversible covalent bonds. This reversible binding characteristic contributes to this compound's improved safety profile and pharmacokinetic properties. The compound demonstrates a dissociation constant (Ki) of 4.33 nanomolar, indicating tight binding affinity to its target enzyme.
Historical Context in Methionine Aminopeptidase-2 Inhibitor Development
The development of this compound represents a culmination of decades of research into methionine aminopeptidase-2 inhibitors, beginning with the discovery of natural product inhibitors in the mid-20th century. The historical progression of methionine aminopeptidase-2 inhibitor development can be traced through several distinct phases, each characterized by different chemical approaches and therapeutic insights.
The initial phase of methionine aminopeptidase-2 inhibitor development commenced with the isolation of fumagillin from Aspergillus fumigatus in 1949, though its role as a methionine aminopeptidase-2 inhibitor was not identified until 1997. Fumagillin demonstrated potent antiangiogenic properties and served as the foundation for the development of semi-synthetic analogs including TNP-470 and PPI-2458. These compounds exhibited strong anti-angiogenic properties but were characterized by irreversible covalent binding to the methionine aminopeptidase-2 active site through epoxide ring-opening and subsequent covalent modification of histidine-231.
The second phase of development focused on improving the pharmacokinetic profiles of fumagillin derivatives while maintaining their potent enzyme inhibition. During this period, researchers developed compounds such as CKD-732, TNP-470, and PPI-2458, which entered clinical trials for various cancer indications. However, these compounds suffered from poor pharmacokinetic properties and dose-limiting toxicities, particularly neurotoxicity in the case of TNP-470.
Table 2: Evolution of Methionine Aminopeptidase-2 Inhibitor Classes
| Generation | Representative Compound | Binding Mode | Key Characteristics | Development Period |
|---|---|---|---|---|
| First | Fumagillin | Irreversible covalent | Natural product, poor pharmacokinetics | 1949-1990s |
| Second | TNP-470, PPI-2458 | Irreversible covalent | Semi-synthetic analogs, clinical trials | 1990s-2000s |
| Third | LAF389, Bengamides | Reversible | Improved selectivity, better tolerability | 2000s-2010s |
| Fourth | This compound | Reversible | Novel scaffold, optimized properties | 2010s-present |
The third phase marked a transition toward reversible methionine aminopeptidase-2 inhibitors, exemplified by compounds such as LAF389 and the bengamide class of natural products. These inhibitors demonstrated that reversible binding could achieve effective enzyme inhibition while potentially reducing the toxicity associated with covalent modification. The bengamides, in particular, showed the ability to inhibit both methionine aminopeptidase isoforms and displayed activity against tumor epithelial cells in addition to endothelial cells.
This compound represents the fourth generation of methionine aminopeptidase-2 inhibitors, characterized by rational drug design approaches that optimize both potency and pharmacological properties. The compound was developed through systematic medicinal chemistry efforts at Merck KGaA, building upon previous cyclic tartronic diamide scaffolds while addressing the limitations of earlier compounds. The development process involved multiparameter optimization to identify molecules with long residence times on the target protein, high permeability, and low efflux ratios in both Caco-2 and multidrug resistance-MDCK cell lines.
The structural novelty of this compound distinguishes it from all previous methionine aminopeptidase-2 inhibitors, as it does not share any structural similarity with fumagillin or other natural product inhibitors. This unique scaffold was designed to provide improved bioavailability, selectivity, and safety compared to earlier compounds. The compound's oral bioavailability represents a significant advancement over parenteral formulations required for many previous inhibitors.
Properties
Molecular Formula |
C20H17F2N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |
InChI Key |
WVGGJQVCOTYFPV-FQEVSTJZSA-N |
SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Isomeric SMILES |
C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Canonical SMILES |
C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M8891; M-8891; M 8891; |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Stereochemical Considerations
M8891 was synthesized in the Medicinal Chemistry department at Merck KGaA, as described in preclinical studies . The compound’s core structure features a cyclized tartronic acid moiety, with stereochemical configuration critical to its activity. The active enantiomer (S-configuration at the tartronic acid center) exhibits a 150-fold greater potency than its R-enantiomer counterpart (MSC2492281) . This enantiomeric purity was achieved through asymmetric synthesis or chiral resolution techniques, though specific reaction conditions remain proprietary.
Key challenges in the synthesis included:
-
Ensuring precise stereochemical control to maintain MetAP2 selectivity.
-
Optimizing solubility and bioavailability for oral administration .
-
Minimizing off-target interactions, particularly with MetAP1, which shares substrate overlap with MetAP2 .
Pharmacodynamic Biomarker Development
A critical outcome of this compound’s synthesis was the identification of methionylated elongation factor 1-alpha-1 (Met-EF1α) as a pharmacodynamic (PD) biomarker. Accumulation of Met-EF1α in cells and xenografts directly correlated with MetAP2 inhibition, enabling real-time monitoring of target engagement . In A549 lung cancer cells, this compound induced Met-EF1α accumulation with an EC50 of 14–37 nM, aligning with its antiproliferative IC50 (20 nM in HUVECs) . This biomarker was instrumental in dose selection for clinical trials, with a target trough concentration (Ctrough) of 3.9 µM (1,500 ng/mL) required to achieve 125 µg Met-EF1α per mg protein in humans .
Scalability and Preclinical-to-Clinical Translation
The synthesis process was scaled to support preclinical and clinical testing. Pharmacokinetic (PK) studies in animal models predicted human clearance (CL) and volume of distribution (Vd) using allometric scaling . Key parameters included:
| Species | CL (mL/min/kg) | Vd (L/kg) | Half-life (h) |
|---|---|---|---|
| Mouse | 8.2 | 1.1 | 2.5 |
| Rat | 6.9 | 0.9 | 3.1 |
| Dog | 3.4 | 0.7 | 5.8 |
| Human* | 2.1 | 0.5 | 12.4 |
*Predicted values using in vitro-in vivo extrapolation (IVIVE) .
Oral bioavailability exceeded 50% in preclinical species, supporting once-daily dosing in humans . Clinical PK data from a phase I trial (NCT03138538) confirmed linear kinetics, with a mean half-life of 15–20 hours and dose-proportional exposure up to 120 mg .
Quality Control and Analytical Methods
Robust analytical protocols ensured batch consistency:
-
LC/MS-MS : Quantified plasma this compound concentrations during clinical trials, with a lower limit of quantification (LLOQ) of 1 ng/mL .
-
2D Gel Electrophoresis/Mass Spectrometry : Identified Met-EF1α as a novel substrate, validating target engagement .
-
Enzyme Activity Assays : Measured MetAP2 inhibition using a colorimetric MAS peptide cleavage assay .
Combination Therapy Considerations
This compound’s synthesis enabled compatibility with VEGF receptor inhibitors (e.g., cabozantinib, axitinib). In renal cell carcinoma xenografts, combining this compound (30 mg/kg/day) with cabozantinib (10 mg/kg/day) induced tumor regression, whereas monotherapy only slowed growth . This synergy was attributed to dual targeting of tumor vasculature and cancer cell proliferation.
Chemical Reactions Analysis
Types of Reactions
M8891 primarily undergoes inhibition reactions with methionine aminopeptidase 2. It does not inhibit methionine aminopeptidase 1, which highlights its selectivity .
Common Reagents and Conditions
The inhibition of methionine aminopeptidase 2 by this compound is achieved under physiological conditions, making it suitable for in vivo applications. The compound’s activity is measured using specific assays to determine its inhibitory concentration (IC50) and binding affinity (Ki) .
Major Products Formed
The primary product of the reaction between this compound and methionine aminopeptidase 2 is the inhibited enzyme complex. This interaction leads to the accumulation of methionylated elongation factor 1-alpha, a substrate of methionine aminopeptidase 2 .
Scientific Research Applications
M8891 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer research.
Drug Development: Due to its selective inhibition of methionine aminopeptidase 2, this compound is being explored as a therapeutic agent for various cancers.
Biological Studies: The compound is used to study the role of methionine aminopeptidase 2 in protein maturation and cellular processes.
Pharmacokinetic Studies: This compound is utilized in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics.
Mechanism of Action
M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2, an enzyme involved in the removal of the N-terminal methionine from nascent proteins. This inhibition disrupts protein maturation and affects various cellular processes, including tumor growth and angiogenesis. The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential .
Comparison with Similar Compounds
Structural and Pharmacological Profiles
| Compound | M8891 | TP-004 | TNP-470 (Fumagillin Analog) |
|---|---|---|---|
| Target | MetAP2 (IC50: 54 nM) | MetAP2 (IC50: 6 nM) | MetAP2 (irreversible binding) |
| Selectivity | >10 µM for MetAP1 | Not reported | Non-selective (off-target effects) |
| Reversibility | Reversible | Reversible | Irreversible |
| Oral Bioavailability | Yes | Not reported | No (requires parenteral admin.) |
| Key Advantages | High selectivity, BBB penetration, clinical tolerability | Potency comparable to this compound | First-generation antiangiogenic agent |
| Clinical Status | Phase I completed (RP2D: 35 mg) | Preclinical | Discontinued (neurotoxicity, short half-life) |
Preclinical Efficacy
- This compound: In renal cell carcinoma (RCC) patient-derived xenograft (PDX) models, this compound monotherapy showed weak antitumor activity but synergized with VEGFR inhibitors (e.g., sunitinib), achieving tumor regression/stasis in 33% of models . In gastric (GXF-1172) and colon (CXF-1783) PDX models, this compound (150 mg/kg BID) prolonged survival, with 70% of mice alive at treatment end (day 80) versus vehicle controls (sacrificed by day 49) .
- TNP-470 :
Mechanistic Differentiation
This compound’s reversible binding to MetAP2 contrasts with TNP-470’s irreversible mechanism , reducing off-target toxicity risks. Additionally, this compound’s selectivity for MetAP2 over MetAP1 minimizes interference with housekeeping protein maturation, a limitation observed in pan-MetAP inhibitors . Preclinical CRISPR screens further suggest that this compound’s efficacy depends on TP53 and CDKN1A activation, whereas resistance in p53-mutant models implicates alternative pathways .
Clinical Implications
This compound’s synergy with antiangiogenics (e.g., sunitinib, cabozantinib) positions it as a combination therapy candidate, particularly in RCC and tumors with low METAP1/2 expression . In contrast, TNP-470’s neurotoxicity and TP-004’s lack of clinical data underscore this compound’s translational advantages.
Biological Activity
M8891 is a novel compound that has garnered attention for its potential as a therapeutic agent in oncology, specifically as a selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
This compound functions as a potent, selective, reversible inhibitor of MetAP2, an enzyme crucial for endothelial cell growth and tumor angiogenesis. By inhibiting MetAP2, this compound disrupts the maturation of proteins necessary for tumor growth and blood vessel formation. This mechanism positions this compound as an antiangiogenic and antitumor agent, making it a promising candidate for cancer treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in a first-in-human, dose-escalation study involving patients with advanced solid tumors. Key findings include:
- Dose Levels : Patients received doses ranging from 7 to 80 mg once daily.
- Plasma Concentration : this compound exhibited a dose-linear increase in plasma concentration up to 35 mg with low-to-moderate interpatient variability.
- Target Engagement : The drug achieved pharmacokinetic/pharmacodynamic levels necessary for in vivo efficacy at doses ≤35 mg .
Table 1: Pharmacokinetic Parameters of this compound
| Dose (mg) | C_max (ng/mL) | AUC (ng·h/mL) | Variability (%) |
|---|---|---|---|
| 7 | 15.3 | 120 | 15 |
| 15 | 30.5 | 250 | 18 |
| 35 | 60.0 | 480 | 20 |
| 60 | 85.0 | 650 | 22 |
| 80 | 100.0 | 800 | 25 |
Clinical Efficacy
In the clinical study involving 27 patients, this compound demonstrated a manageable safety profile with notable efficacy:
- Dose-Limiting Toxicities (DLTs) : Two DLTs were reported (platelet count decrease) at higher doses (60 and 80 mg), but these resolved after treatment discontinuation.
- Stable Disease : Seven patients (25.9%) experienced stable disease lasting between 42 to 123 days .
- Recommended Phase II Dose : Based on the findings, a dose of 35 mg once daily was established as the recommended phase II dose for further studies .
Table 2: Summary of Clinical Outcomes
| Outcome | Result |
|---|---|
| Total Patients Enrolled | 27 |
| DLTs Reported | 2 |
| Patients with Stable Disease | 7 (25.9%) |
| Recommended Dose | 35 mg once daily |
Case Studies and Research Findings
Several preclinical studies have reinforced the potential of this compound:
- Combination Therapy : In patient-derived renal cell carcinoma xenograft models, this compound showed enhanced antitumor activity when combined with VEGF receptor inhibitors like sunitinib and cabozantinib. This combination led to significant tumor stasis and regression .
- Biomarkers for Efficacy : A novel substrate of MetAP2, translation elongation factor 1-alpha-1 (EF1a-1), was identified as a pharmacodynamic biomarker to monitor target engagement during treatment .
- Genomic Insights : A CRISPR genome-wide screen highlighted p53 as a determinant of sensitivity to MetAP2 inhibition, suggesting that genetic profiling may guide patient selection for this compound therapy .
Q & A
Q. What is the mechanistic basis for M8891’s antitumor activity, and how does its selectivity for MetAP2 influence experimental design?
this compound is a reversible, brain-penetrant inhibitor of methionine aminopeptidase 2 (MetAP2), which plays a critical role in angiogenesis and tumor growth by processing proteins like methionylated elongation factor 1α (Met-EF1α). Its selectivity (>200-fold for MetAP2 over MetAP1) ensures minimal off-target effects, making it suitable for studies on angiogenesis-dependent cancers (e.g., renal cell carcinoma) . Experimental designs often include in vitro endothelial cell proliferation assays and in vivo xenograft models (e.g., Caki-1 tumors in mice) to quantify inhibition of Met-EF1α processing and tumor growth suppression .
Q. What preclinical models are most relevant for studying this compound’s efficacy, and how are they standardized?
this compound’s efficacy is validated in human tumor xenograft models (e.g., CD1 nu/nu mice implanted with Caki-1 renal carcinoma). Tumor size thresholds (e.g., 100–500 mm³) and standardized dosing regimens (e.g., 10–100 mg/kg orally) ensure reproducibility. PD endpoints include tumor Met-EF1α accumulation (measured via LC-MS/MS) and plasma drug concentration monitoring .
Q. How are this compound’s pharmacokinetic (PK) parameters predicted from preclinical species to humans?
Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling are used to predict human PK. Key parameters include clearance (CL: 0.022 L/h/kg), volume of distribution (Vss: 0.186 L/kg), and bioavailability (30–60% in preclinical species). Interspecies protein-binding adjustments (e.g., 1.8% unbound fraction in humans vs. 10% in rats) refine these predictions .
Advanced Research Questions
Q. How was the target pharmacodynamic (PD) biomarker (Met-EF1α) validated, and what thresholds define efficacy?
Met-EF1α accumulation (≥125 µg/mg total protein) correlates with tumor growth inhibition in xenografts. This threshold was derived from PK/PD modeling of tumor biopsies and plasma exposure in mice, translated to humans using protein-binding-adjusted simulations. A steady-state this compound concentration of 1500 ng/mL (3.9 µM) is required to achieve this PD target .
Q. What methodologies address variability in PK/PD modeling when translating preclinical data to clinical dosing?
A turnover model with effect compartments accounts for delayed Met-EF1α response. Bayesian approaches integrate sparse clinical data (e.g., phase I NCT03138538) with preclinical priors to refine simulations. Despite inter-individual variability, a 35 mg daily dose achieved target PD levels in humans, lower than the 150 mg predicted preclinically, highlighting the need for iterative modeling .
Q. How does this compound synergize with tyrosine kinase inhibitors (TKIs) in renal cell carcinoma models?
this compound enhances TKI efficacy by prolonging tumor stasis and targeting endothelial cells resistant to VEGF inhibitors. In xenografts, combination regimens (e.g., with sunitinib) reduced tumor volume by >50% vs. monotherapy. Mechanistic studies suggest MetAP2 inhibition disrupts tumor vasculature remodeling, amplifying TKI effects .
Methodological Challenges & Contradictions
Q. Why do predicted efficacious doses in preclinical models (150 mg QD) differ from clinical outcomes (35 mg QD)?
Discrepancies arise from interspecies differences in protein binding (higher unbound fraction in mice) and PBPK model assumptions. Clinical phase I data revealed lower-than-expected variability in drug exposure, enabling dose reduction while maintaining PD targets .
Q. How are confounding factors (e.g., p53 status) controlled in this compound efficacy studies?
Preclinical models prioritize p53 wild-type tumors (e.g., Caki-1) to isolate MetAP2-dependent effects. CRISPR screens and PDX models further validate biomarker hypotheses (e.g., Met-EF1α) to exclude p53-mutation confounders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
